molecular formula C30H24N2O4 B14946836 4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate

4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate

Cat. No.: B14946836
M. Wt: 476.5 g/mol
InChI Key: BUNRUBHMSWKFLF-HAVVHWLPSA-N
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Description

4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate involves several steps. The synthetic route typically starts with the preparation of the naphthalene-1-carboxylate moiety, followed by the introduction of the ethoxyphenyl group. The final steps involve the formation of the cyano and oxopropenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the ethoxy and amino groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where halogens or other substituents can be introduced using reagents like bromine or chlorine.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano and oxopropenyl groups can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. The pathways involved often include inhibition of enzyme activity or modulation of protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate include:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C30H24N2O4

Molecular Weight

476.5 g/mol

IUPAC Name

[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C30H24N2O4/c1-3-35-28-18-21(17-23(19-31)29(33)32-26-14-7-4-9-20(26)2)15-16-27(28)36-30(34)25-13-8-11-22-10-5-6-12-24(22)25/h4-18H,3H2,1-2H3,(H,32,33)/b23-17+

InChI Key

BUNRUBHMSWKFLF-HAVVHWLPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C)OC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C)OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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